

bromosporine pan-bromodomain inhibitor profile

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Compound Focus: Bromosporine

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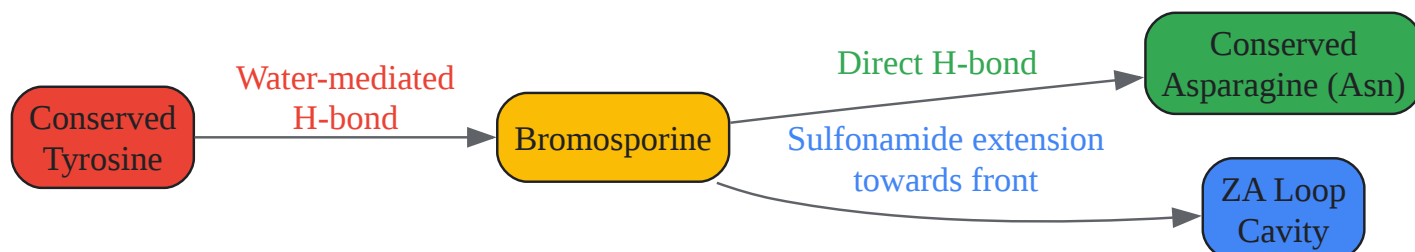
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Bromosporine Target Affinity Profile

Bromodomain	Affinity (KD)	Measurement Method
BRD4(1)	41.8 nM	Isothermal Titration Calorimetry (ITC) [1]
BRD4(2)	39.7 nM	Isothermal Titration Calorimetry (ITC) [1]
BRD9	41.7 nM	Isothermal Titration Calorimetry (ITC) [1]
BRD2(1)	97.1 nM	Isothermal Titration Calorimetry (ITC) [1]
BRD3(1)	91.7 nM	Isothermal Titration Calorimetry (ITC) [1]
TAF1L(2)	43 nM	Isothermal Titration Calorimetry (ITC) [1]
BRD1	1.65 μ M	Isothermal Titration Calorimetry (ITC) [1]
BRPF1B	311.5 nM	Isothermal Titration Calorimetry (ITC) [1]
BAZ2A	3.75 μ M	Isothermal Titration Calorimetry (ITC) [1]
CECR2	0.017 μ M (17 nM)	Biochemical Assay (IC50) [2]

Mechanism of Action and Structural Basis

Bromosporine achieves its pan-inhibitory activity through a conserved binding mode. Structural studies (X-ray crystallography) reveal that **bromosporine** inserts into the acetyl-lysine binding cavity of various bromodomains [1]. The following diagram illustrates this conserved interaction pattern.



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*Conserved binding mode of **bromosporine** across different bromodomains [1].*

Key Experimental Protocols and Applications

Bromosporine's value in research is highlighted by its use in various experimental contexts.

- **Cell Viability and Combination Studies:** In colorectal cancer research, cells were treated with **bromosporine** and 5-FU. Cell viability was measured using MTS assays after 24 hours, and combination index (CI) values were calculated using the Chou-Talalay method to confirm synergistic effects [3].
- **Transcriptional Profiling:** To identify processes regulated by bromodomains, leukemic cells were treated with **bromosporine**. Genome-wide transcriptional analysis was performed using Illumina microarrays after short-term exposure (e.g., 6 hours). This approach revealed a pronounced BET inhibitor signature, indicating that BET proteins are master regulators of the primary transcription response in this context [1].
- **Latent HIV-1 Reactivation:** **Bromosporine** was used at specific concentrations to reactivate HIV-1 replication in different latency models, demonstrating its utility in virology and immunology research [4].

Bromosporine in Preclinical Research

Research shows **bromosporine** has broad anti-proliferative activity across many cancer cell lines [5]. Its effects can be context-dependent; in leukemia models, its transcriptional impact is primarily through BET family inhibition [1], while in colorectal cancer, it synergizes with 5-fluorouracil (5-FU) to inhibit proliferation and induce apoptosis [3].

Chemical and Handling Specifications

For laboratory use, note the following specifications of **bromosporine** [4] [2]:

Property	Specification
CAS Number	1619994-69-2
Molecular Formula	C17H20N6O4S
Molecular Weight	404.44 g/mol
Solubility	Soluble in DMSO (up to 25-100 mg/mL)
Storage	-20°C; stable for 1 year as supplied

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